molecular formula C16H17N B15027456 2-(4-Ethylphenyl)isoindoline

2-(4-Ethylphenyl)isoindoline

Cat. No.: B15027456
M. Wt: 223.31 g/mol
InChI Key: IMIWWBWMGMXCJY-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of an ethyl group attached to the phenyl ring, which is further connected to the isoindole structure. The unique structure of 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindole makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindole can be achieved through several synthetic routes. One common method involves the cyclization of N-(4-ethylphenyl)phthalimide with a suitable reducing agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired isoindole structure.

Industrial Production Methods

In an industrial setting, the production of 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindole may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoindoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce a variety of functionalized isoindole derivatives.

Scientific Research Applications

2-(4-ethylphenyl)-2,3-dihydro-1H-isoindole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological processes involving isoindole derivatives.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindole exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-2,3-dihydro-1H-isoindole
  • 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole
  • 2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole

Uniqueness

2-(4-ethylphenyl)-2,3-dihydro-1H-isoindole is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall properties compared to similar compounds.

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

2-(4-ethylphenyl)-1,3-dihydroisoindole

InChI

InChI=1S/C16H17N/c1-2-13-7-9-16(10-8-13)17-11-14-5-3-4-6-15(14)12-17/h3-10H,2,11-12H2,1H3

InChI Key

IMIWWBWMGMXCJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC3=CC=CC=C3C2

Origin of Product

United States

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